(R)-Methyl 1-benzylpyrrolidine-2-carboxylate
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Overview
Description
®-Methyl 1-benzylpyrrolidine-2-carboxylate is a chiral ester compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 1-benzylpyrrolidine-2-carboxylate typically involves the esterification of ®-1-benzylpyrrolidine-2-carboxylic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
- Dissolve ®-1-benzylpyrrolidine-2-carboxylic acid in methanol.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Neutralize the reaction mixture with a base such as sodium bicarbonate.
- Extract the ester with an organic solvent like ethyl acetate.
- Purify the product by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: ®-Methyl 1-benzylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: ®-1-benzylpyrrolidine-2-carboxylic acid.
Reduction: ®-Methyl 1-benzylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-Methyl 1-benzylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 1-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- (S)-Methyl 1-benzylpyrrolidine-2-carboxylate
- ®-Ethyl 1-benzylpyrrolidine-2-carboxylate
- ®-Methyl 1-phenylpyrrolidine-2-carboxylate
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer due to its interaction with chiral biological targets.
Ester Group: The length and nature of the ester group (methyl vs. ethyl) can influence the compound’s reactivity and solubility.
Properties
IUPAC Name |
methyl (2R)-1-benzylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJACAHAGMHHQT-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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